molecular formula C11H17NO2S B13509971 4-(Tert-pentyl)benzenesulfonamide

4-(Tert-pentyl)benzenesulfonamide

Cat. No.: B13509971
M. Wt: 227.33 g/mol
InChI Key: ZYUXQYXCOANDDG-UHFFFAOYSA-N
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Description

4-(tert-Butyl)benzenesulfonamide (chemical formula: C₁₀H₁₅NO₂S; molecular weight: 213.30 g/mol) is a sulfonamide derivative characterized by a tert-butyl group (-C(CH₃)₃) attached to the para position of a benzene ring linked to a sulfonamide functional group (-SO₂NH₂) . Key physicochemical properties include an XLogP3 value of 2.1 (indicating moderate lipophilicity), hydrogen bond donor/acceptor counts of 1 and 3, respectively, and a topological polar surface area of 68.5 Ų . The compound is registered under multiple identifiers, including NSC-9911, UNII-3HBX5G8GUV, and MFCD00068599, reflecting its relevance in pharmaceutical and chemical research . Its structural simplicity and functional versatility make it a scaffold for synthesizing derivatives with tailored biological or chemical properties.

Properties

Molecular Formula

C11H17NO2S

Molecular Weight

227.33 g/mol

IUPAC Name

4-(2-methylbutan-2-yl)benzenesulfonamide

InChI

InChI=1S/C11H17NO2S/c1-4-11(2,3)9-5-7-10(8-6-9)15(12,13)14/h5-8H,4H2,1-3H3,(H2,12,13,14)

InChI Key

ZYUXQYXCOANDDG-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(tert-pentyl)benzenesulfonamide typically involves the sulfonylation of aniline derivatives. One common method is the reaction of 4-(tert-pentyl)aniline with sulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Microwave-assisted synthesis has also been explored to improve reaction efficiency and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

4-(Tert-pentyl)benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of 4-(tert-pentyl)benzenesulfonamide involves the inhibition of specific enzymes or molecular targets. For example, its anticancer activity is attributed to the inhibition of carbonic anhydrase IX, which plays a role in regulating pH in tumor cells. By inhibiting this enzyme, the compound can disrupt the tumor microenvironment and inhibit cancer cell proliferation .

Comparison with Similar Compounds

Comparison with Similar Compounds

The uniqueness of 4-(tert-butyl)benzenesulfonamide lies in its tert-butyl substituent, which influences steric bulk, lipophilicity, and stability. Below is a detailed comparison with structurally related sulfonamides and benzamide derivatives:

Table 1: Structural and Functional Comparisons

Compound Name Structural Features Key Properties/Applications Reference
4-(tert-Butyl)benzenesulfonamide tert-Butyl group at para position Moderate lipophilicity; foundational scaffold for drug design
N-tert-Butyl-5-{4-[(3-hydroxyphenyl)amino]phthalazin-1-yl}-2-methylbenzenesulfonamide Phthalazine core, hydroxyphenyl substituent Enhanced DNA-binding affinity; potential anticancer applications
4-tert-Butyl-N-[3-chloro-4-(difluoromethoxy)phenyl]benzenesulfonamide Chloro, difluoromethoxy groups Improved metabolic stability; explored in inflammation studies
4-(N-butyl-N-methylsulfamoyl)benzoic acid Butyl-methyl sulfamoyl group Tunable solubility for agrochemical formulations
N-methyl-4-(trifluoromethyl)benzenesulfonamide Trifluoromethyl group High electron-withdrawing effect; used in catalysis

Key Findings:

Substituent Effects on Reactivity and Stability

  • The tert-butyl group in 4-(tert-butyl)benzenesulfonamide enhances lipophilicity compared to simpler analogs like 4-methylbenzenesulfonamide (XLogP3: 1.5), improving membrane permeability in drug candidates . However, bulkier groups (e.g., trifluoromethoxy in ) further increase steric hindrance, reducing enzymatic degradation .
  • Electron-withdrawing groups (e.g., -CF₃ in ) alter electronic distribution, enhancing reactivity in nucleophilic substitutions compared to tert-butyl derivatives .

Biological Activity

  • Compounds with heterocyclic appendages (e.g., phthalazine in or thiazole in ) exhibit targeted bioactivity. For example, phthalazine derivatives show DNA intercalation, while thiazole-containing analogs demonstrate kinase inhibition .
  • Sulfonamide derivatives with triazine rings (e.g., ) display broad-spectrum antimicrobial activity, whereas 4-(tert-butyl)benzenesulfonamide itself is more commonly a precursor for specialized agents .

Physicochemical Trade-offs Solubility: The morpholine-substituted diazenyl sulfonamide () has higher aqueous solubility (due to the morpholine ring) than tert-butyl analogs, making it preferable for intravenous formulations . Stability: tert-Butyl groups confer oxidative stability, as seen in comparisons with N-(4-acetylphenyl)-4-(trifluoromethoxy)benzenesulfonamide, where the acetyl group increases susceptibility to hydrolysis .

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